molecular formula C13H12N2O B1211264 3-Ethoxy-beta-carboline CAS No. 91985-81-8

3-Ethoxy-beta-carboline

Cat. No.: B1211264
CAS No.: 91985-81-8
M. Wt: 212.25 g/mol
InChI Key: FNNPSIGQQWCKKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-9H-beta-carboline typically involves the modification of the beta-carboline scaffold. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridine derivatives to induce the formation of the beta-carboline structure. Another approach is the use of microwave irradiation of butanolic solutions of 3-nitrovinylindoles .

Industrial Production Methods

Industrial production of 3-ethoxy-9H-beta-carboline may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-9H-beta-carboline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

3-Ethoxy-beta-carboline (3-EtO-βC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities, particularly its interactions with the central nervous system and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 3-EtO-βC, focusing on its pharmacological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its beta-carboline backbone, which consists of a fused indole and pyridine ring structure. The ethoxy group at the 3-position contributes to its unique pharmacological profile. The general formula for beta-carbolines is represented as follows:

C9H7N for beta carboline \text{C}_{9}\text{H}_{7}\text{N}\text{ for beta carboline }

The addition of the ethoxy group modifies its lipophilicity and receptor binding affinity.

Pharmacological Activities

1. Interaction with Benzodiazepine Receptors

3-EtO-βC exhibits high affinity for benzodiazepine receptors, which are crucial for modulating neurotransmitter systems in the brain. Research indicates that this compound can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . This interaction suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction.

2. Antioxidant Properties

Studies have shown that beta-carbolines, including 3-EtO-βC, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This effect is particularly relevant in neuroprotective contexts, where oxidative damage is a contributing factor to neurodegenerative diseases .

3. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of 3-EtO-βC have revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

The biological activity of 3-EtO-βC can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems: By interacting with GABA_A receptors, 3-EtO-βC enhances inhibitory neurotransmission, which may contribute to anxiolytic effects.
  • Induction of Apoptosis: The compound's ability to increase ROS levels leads to oxidative stress, triggering apoptotic pathways in cancer cells. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-xL .
  • Antioxidant Activity: The scavenging of ROS helps maintain cellular redox balance, potentially protecting against neurodegeneration and other oxidative stress-related conditions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 3-EtO-βC:

StudyFindings
Demonstrated that 3-EtO-βC induces apoptosis in SiHa cervical cancer cells via ROS-mediated pathways.
Identified 3-EtO-βC as a high-affinity ligand for benzodiazepine receptors with potential anxiolytic effects.
Showed antioxidant properties that could protect against oxidative stress in neural tissues.

Properties

IUPAC Name

3-ethoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNPSIGQQWCKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919417
Record name 3-Ethoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91985-81-8
Record name 3-Ethoxy-beta-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 ml of isoamylnitrite is added to a suspension of 1 g of 3-amino-β-carboline in 100 ml of ethanol and 2 ml of concentrated sulfuric acid. The mixture is stirred at room temperature for an hour and then refluxed for an hour. As a result, a clear solution is obtained. After cooling, it is poured into a mixture of 100 ml of water and 100 ml of saturated sodium bicarbonate solution. It is extracted three times with 100 ml of ether each time and the evaporation residue of the combined ether extracts is chromatographed (silica gel, methanol/chloroform=95:5) and recrystallized from hexane. Yield: 0.3 g of 3-ethoxy-β-carboline with a melting point of 130°-133° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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